molecular formula C6H4ClF2NO2S B1303780 4-Chloro-2,5-difluorobenzenesulfonamide CAS No. 287172-62-7

4-Chloro-2,5-difluorobenzenesulfonamide

Cat. No.: B1303780
CAS No.: 287172-62-7
M. Wt: 227.62 g/mol
InChI Key: AMCKYGNCTHBNJP-UHFFFAOYSA-N
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Description

4-Chloro-2,5-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H4ClF2NO2S and a molecular weight of 227.62 g/mol It is characterized by the presence of chloro, difluoro, and sulfonamide functional groups attached to a benzene ring

Scientific Research Applications

4-Chloro-2,5-difluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-difluorobenzenesulfonamide is not specified in the available resources. As it is used in proteomics research , it may interact with proteins in some way, but further studies are needed to confirm this.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Preparation Methods

The synthesis of 4-Chloro-2,5-difluorobenzenesulfonamide typically involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

4-chloro-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCKYGNCTHBNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378520
Record name 4-chloro-2,5-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287172-62-7
Record name 4-Chloro-2,5-difluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287172-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2,5-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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